molecular formula C16H12FN5O3 B2915536 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide CAS No. 1396843-81-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide

Cat. No.: B2915536
CAS No.: 1396843-81-4
M. Wt: 341.302
InChI Key: ROXWUIYQEHVZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide typically involves the following steps:

    Formation of the 1,4-benzodioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Formation of the tetrazole ring: This can be accomplished through the reaction of an azide with a nitrile under thermal or catalytic conditions.

    Coupling of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring.

    Reduction: Reduction reactions could target the tetrazole ring or the carboxamide group.

    Substitution: The fluorophenyl group may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenyl-2H-1,2,3,4-tetrazole-5-carboxamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-chlorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide

Uniqueness

The presence of the fluorophenyl group in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide may confer unique properties, such as increased lipophilicity, enhanced biological activity, or improved stability compared to similar compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O3/c17-10-1-4-12(5-2-10)22-20-15(19-21-22)16(23)18-11-3-6-13-14(9-11)25-8-7-24-13/h1-6,9H,7-8H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXWUIYQEHVZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.